molecular formula C9H12O2S B1330776 1,2-Dimethoxy-3-(methylthio)benzene CAS No. 51506-47-9

1,2-Dimethoxy-3-(methylthio)benzene

Cat. No.: B1330776
CAS No.: 51506-47-9
M. Wt: 184.26 g/mol
InChI Key: XOVPAEYIQNDFAV-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-(methylthio)benzene is a substituted benzene derivative with methoxy (-OMe) groups at positions 1 and 2 and a methylthio (-SMe) group at position 3. Its structure is defined by the aromatic ring’s electronic and steric properties, influenced by the electron-donating methoxy groups and the moderately electron-donating methylthio group.

Characterization typically involves spectroscopic methods such as $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and mass spectrometry. For instance, 1,2-Dimethoxy-3-[(12Z,15Z,18Z)-octadeca-12,15,18-trienyl]benzene (a structural analog with a long alkenyl chain) was confirmed via $^{13}\text{C}$ NMR, highlighting the utility of this technique for verifying substitution patterns .

Properties

CAS No.

51506-47-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1,2-dimethoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(12-3)9(7)11-2/h4-6H,1-3H3

InChI Key

XOVPAEYIQNDFAV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)SC)OC

Canonical SMILES

COC1=C(C(=CC=C1)SC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The methylthio group distinguishes 1,2-Dimethoxy-3-(methylthio)benzene from analogs with other substituents. Key comparisons include:

Compound Name Substituents Electronic Effects Key Properties
This compound 1,2-OMe; 3-SMe Moderate electron donation (SMe) Higher lipophilicity vs. OMe
1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene 1,2-OMe; 3-NO$2$CH$2$ Strong electron withdrawal (NO$_2$) Planar geometry (X-ray confirmed)
1,2,4,5-Tetrachloro-3-(methylthio)benzene 1,2,4,5-Cl; 3-SMe Electron withdrawal (Cl) + SMe Pesticide applications
1,2-Bis(3-(methoxycarbonyl)-2-thioureido)benzene Thioureido + methoxycarbonyl Polar functional groups Agricultural fungicide

Key Findings :

  • Electronic Effects: The methylthio group (-SMe) is less electron-donating than methoxy (-OMe) but more than nitro (-NO$_2$), influencing reactivity in electrophilic substitution or metal-catalyzed reactions .
  • Steric Effects: The nitroethenyl group in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene introduces planarity, as shown by its monoclinic crystal structure (space group $P2_1/c$, $a = 5.3558$ Å, $b = 13.5897$ Å) . In contrast, methylthio groups may introduce steric hindrance depending on adjacent substituents.

Physical and Spectral Properties

  • NMR Data : Methylthio groups typically resonate at ~15–25 ppm in $^{13}\text{C}$ NMR, distinct from methoxy (~55 ppm) or nitro groups. For example, marine-derived bis(methylthio)gliotoxin analogs were identified via $^{1}\text{H}$/$^{13}\text{C}$ NMR shifts and optical rotation .
  • Crystallography: The nitroethenyl analog crystallizes in a monoclinic system with $\beta = 97.038^\circ$, whereas methylthio derivatives may exhibit different packing due to sulfur’s van der Waals interactions .

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